4-(4-hydroxyphenyl)-1-methyl-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
The compound “4-(4-hydroxyphenyl)-1-methyl-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a pyrimidine derivative. Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . The structure of the compound can be confirmed by spectral data such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
Pyrimidines have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They have been used in the synthesis of a wide range of biologically active compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be confirmed by physicochemical properties and spectral data (IR, NMR, and elemental analyses) .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Derivatives of pyrrolo[3,4-d]pyrimidine have been extensively studied for their synthetic routes and structural characteristics. For instance, the synthesis of similar compounds involves intricate chemical reactions that yield novel heterocyclic compounds with potential for further chemical modification and exploration in various scientific domains. The preparation of these compounds often employs strategies such as [4+2]-cycloaddition reactions, showcasing the versatility and complexity of synthetic organic chemistry in creating targeted molecular architectures with specific functional properties (Adams et al., 2005).
Inhibitory Biological Activities
Compounds structurally related to the specified chemical have been investigated for their inhibitory activities against enzymes or biological processes. For example, derivatives have been found to inhibit glycolic acid oxidase (GAO), an enzyme involved in the metabolic pathway of oxalate production. Such inhibitory effects are significant for therapeutic strategies aimed at conditions like hyperoxaluria, demonstrating the potential biomedical applications of these compounds (Rooney et al., 1983).
Optical and Electronic Properties
Research into the optical and electronic properties of pyrrolopyrimidine derivatives reveals their potential application in material science, particularly in the development of photoluminescent materials and organic electronics. These compounds exhibit strong fluorescence and can be incorporated into polymers to create materials with desirable photophysical properties, such as high fluorescence quantum yield and stability, which are crucial for applications in optoelectronics and sensing technologies (Zhang et al., 2008).
Computational Studies
Theoretical and computational studies on pyrrolo[3,4-d]pyrimidine derivatives further expand our understanding of their chemical behavior and properties. Density functional theory (DFT) and time-dependent DFT (TD-DFT) computations provide insights into the electronic structures, vibrational frequencies, and molecular interactions of these compounds. Such studies are invaluable for predicting reactivity, designing new molecules with tailored properties, and understanding the fundamental principles governing their behavior at the molecular level (Ashraf et al., 2019).
References:
- (Adams et al., 2005)
- (Rooney et al., 1983)
- (Zhang et al., 2008)
- (Ashraf et al., 2019)
Mechanism of Action
The mechanism of action of pyrimidine derivatives is often associated with their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . For instance, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties .
Future Directions
Properties
IUPAC Name |
4-(4-hydroxyphenyl)-1-methyl-6-[(4-methylphenyl)methyl]-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-13-3-5-14(6-4-13)11-24-12-17-18(20(24)26)19(22-21(27)23(17)2)15-7-9-16(25)10-8-15/h3-10,19,25H,11-12H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYUXPKCUOOAAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC3=C(C2=O)C(NC(=O)N3C)C4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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